molecular formula C10H15ClN2O B2709823 2-Amino-3-phenylbutanamide hydrochloride CAS No. 1803561-81-0

2-Amino-3-phenylbutanamide hydrochloride

Katalognummer: B2709823
CAS-Nummer: 1803561-81-0
Molekulargewicht: 214.69
InChI-Schlüssel: FQDKHAJNHFWRMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-phenylbutanamide hydrochloride is a chemical compound with the CAS Number 1803561-81-0 and the molecular formula C10H15ClN2O . It has a molecular weight of 214.70 g/mol . This product is provided for research and development purposes only and is not intended for any personal or animal use . The available scientific data from public sources is limited to the compound's foundational identifiers and structural information. Researchers are encouraged to contact us for specific technical and availability details, including purity specifications and packaging options. Our team can provide comprehensive support for your unique research requirements involving this molecule.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-3-phenylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDKHAJNHFWRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Evolving Landscape of Beta-Methyl Phenylalanine Amide Analogs: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Beta-methyl phenylalanine derivatives (β-PADs) represent a versatile and therapeutically significant class of compounds.[1][2][3] Their structural analogy to natural α-amino acids allows for recognition by biological systems, while the β-amino acid structure confers enhanced stability against proteolytic degradation.[1][2] This technical guide provides an in-depth exploration of the biological activities of beta-methyl phenylalanine amide analogs, with a primary focus on their role as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. We will delve into the synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols for evaluating these promising therapeutic agents. Furthermore, this guide will touch upon other emerging biological targets and future directions for this fascinating class of molecules.

Introduction: The Significance of the β-Phenylalanine Scaffold

The β-phenylalanine scaffold is a privileged structure in medicinal chemistry. Its inherent chirality, combined with the potential for diverse substitutions on both the phenyl ring and the amide moiety, provides a rich chemical space for drug discovery.[1][2][3] The primary advantage of β-PADs lies in their pseudopeptidic nature, which allows them to interact with biological targets typically addressed by peptides, but with superior pharmacokinetic properties due to increased enzymatic stability.[1][2]

Historically, the synthesis of enantiomerically pure β-PADs posed a significant challenge. However, recent advancements in both asymmetric catalysis and biocatalysis have made a wide array of these building blocks more accessible, fueling their exploration for various therapeutic applications.[1][2]

Core Biological Activity: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

A major focus of research into beta-methyl phenylalanine amide analogs has been their potent inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4).

Mechanism of Action: The Incretin Effect

DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis.[4][5] It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[4][5] By inhibiting DPP-4, these analogs prevent the degradation of incretins, leading to prolonged insulin release and improved glycemic control in patients with type 2 diabetes.[4][5]

The following diagram illustrates the mechanism of DPP-4 inhibition:

DPP4_Inhibition cluster_gut Gut (in response to food) cluster_pancreas Pancreas GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin Increased Insulin Secretion GLP1->Insulin Stimulates Glucagon Decreased Glucagon Secretion GLP1->Glucagon Inhibits Analogs β-Methyl Phenylalanine Amide Analogs Analogs->DPP4 Inhibition Inactive_GLP1 Inactive GLP-1 Blood_Glucose Lowered Blood Glucose Levels Insulin->Blood_Glucose Leads to Glucagon->Blood_Glucose Prevents rise of

Caption: Mechanism of DPP-4 Inhibition by β-Methyl Phenylalanine Amide Analogs.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have been conducted to optimize the potency and selectivity of these analogs as DPP-4 inhibitors. Key findings include:

  • The Amide Moiety: The nature of the amide substituent is critical for activity. Analogs incorporating structures like pyrrolidin-2-yl methyl amides have shown high potency.[4][5]

  • Phenyl Ring Substitution: Substitutions on the phenyl ring significantly influence inhibitory activity. For instance, a meta-substitution with a sulfamoyl group has been shown to enhance DPP-4 inhibition.[4][5] Halogen atoms such as fluorine, chlorine, and bromine have also been explored to increase the potency of the compounds.[6][7]

  • Stereochemistry: The stereochemistry of the beta-methyl group and the overall molecule is crucial for optimal binding to the active site of the DPP-4 enzyme.

The design of these inhibitors often falls into two categories: substrate-based and non-substrate-based. Substrate-based inhibitors are proline mimetics that occupy specific pockets (S1 and S2) within the DPP-4 active site.[6]

Quantitative Analysis of Inhibitory Potency

The efficacy of different beta-methyl phenylalanine amide analogs as DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Analog ClassKey Structural FeatureReported IC50 RangeReference
β-amino pyrrole-2-carbonitrile analogsPyrrole-2-carbonitrile moiety0.004 to 113.6 µM[4][5]
Fused β-homophenylalanine analogsPyrrolidin-2-yl methyl amidesAs low as 0.87 nM[4][5]
Triazolopiperazine β-amino amidesTriazolopiperazine coreAs low as 2 nM[4]
Benzimidazole-based analogsNon-covalent benzimidazole coreAs low as 8 nM[4][5]

Exploring Broader Biological Activities

While DPP-4 inhibition is a well-established activity, the β-phenethylamine backbone, from which these analogs are derived, is known to interact with various other biological targets.

Central Nervous System (CNS) Activity

β-phenethylamine (PEA) is an endogenous trace amine that acts as a central nervous system stimulant.[8][[“]] It modulates monoamine neurotransmission by interacting with the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2).[8] Analogs of PEA, including beta-methylated derivatives, have been shown to interact with dopamine (DAT) and norepinephrine (NET) transporters.[10][11]

  • Dopamine Reuptake Inhibition: Several β-PEA derivatives have demonstrated inhibitory activity against DAT, suggesting potential applications in conditions where dopamine modulation is beneficial.[12]

  • Analgesic Effects: Studies in animal models have shown that β-phenylethylamine and its methylated derivatives can elicit analgesic effects, potentially through the involvement of catecholamines.[13]

The potential for CNS activity warrants careful consideration in the drug development process, particularly concerning selectivity and off-target effects.

Essential Experimental Protocols

The evaluation of beta-methyl phenylalanine amide analogs requires a suite of robust in vitro and in vivo assays.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol provides a reliable method for determining the IC50 of test compounds against DPP-4.

Principle: This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin). The release of the highly fluorescent AMC is directly proportional to DPP-4 activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Tris buffer (pH 7.5)

  • Test compounds (analogs) and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the test compound or control. c. Add the DPP-4 enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the Gly-Pro-AMC substrate.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using the plate reader.

  • Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

  • Positive Control: A known DPP-4 inhibitor should yield an IC50 value within the expected range.

  • Negative Control: Wells with no inhibitor should show maximum enzyme activity.

  • Blank: Wells with no enzyme should show no increase in fluorescence.

The following diagram outlines the experimental workflow:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds C Add Buffer, Compound, and Enzyme to Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Incubate for Inhibitor Binding C->D E Add Substrate to Initiate Reaction D->E F Measure Fluorescence Over Time E->F G Calculate Reaction Rates and % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the In Vitro DPP-4 Inhibition Assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

For promising compounds, in vivo efficacy is often assessed using an OGTT in a relevant animal model (e.g., ICR mice).[4][5] This test evaluates the compound's ability to improve glucose disposal after a glucose challenge.

Synthesis Strategies

The synthesis of beta-methyl phenylalanine amide analogs typically involves the coupling of a protected beta-methyl phenylalanine core with a desired amine.[14][15] Modern coupling reagents like propylphosphonic anhydride (T3P®) are often employed to achieve high yields and purity.[15] Chiral resolution or asymmetric synthesis methods are crucial for obtaining the desired enantiomerically pure compounds.[1][2]

Conclusion and Future Directions

Beta-methyl phenylalanine amide analogs have proven to be a highly successful class of DPP-4 inhibitors. The extensive research in this area has led to the development of potent and selective therapeutic agents for type 2 diabetes. However, the biological activity of this scaffold is not limited to DPP-4. Future research should focus on:

  • Exploring Other Therapeutic Targets: A systematic evaluation of these analogs against other proteases and CNS targets could uncover novel therapeutic applications.

  • Optimizing Pharmacokinetic Properties: Further modifications to the core structure could lead to improved oral bioavailability and longer half-lives, potentially enabling less frequent dosing.

  • Developing Novel Synthetic Methodologies: The development of more efficient and "green" synthetic routes will be crucial for the large-scale and sustainable production of these compounds.[2]

The versatility and proven efficacy of the beta-methyl phenylalanine amide scaffold ensure that it will remain an area of active investigation in medicinal chemistry for years to come.

References

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC. National Center for Biotechnology Information. [Link]

  • Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. PubMed. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC. National Center for Biotechnology Information. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC. National Center for Biotechnology Information. [Link]

  • Analgesic effects of β-phenylethylamine and various methylated derivatives in mice. National Center for Biotechnology Information. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. OUCI. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. ResearchGate. [Link]

  • Synthesis, Characterization and Biological study of Phenylalanine Amide derivatives | Request PDF. ResearchGate. [Link]

  • Biological Activity of Phenylalanine Amide Analogues. ResearchGate. [Link]

  • β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study - PMC. National Center for Biotechnology Information. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • Reinforcing effects of phenethylamine analogs found in dietary supplements - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters. ResearchGate. [Link]

  • What is Phenethylamine (PEA) mechanism of action?. Consensus. [Link]

Sources

The Strategic Application of 2-Amino-3-phenylbutanamide HCl as a Stereodefined Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount, as the biological activity of a molecule is intrinsically tied to its three-dimensional structure.[1][] Chiral building blocks are fundamental tools that provide a reliable and efficient means to introduce specific stereogenic centers into complex molecular architectures.[3] This guide provides a technical overview of 2-Amino-3-phenylbutanamide HCl, a versatile yet specific chiral building block. We will explore its structural features, propose robust synthetic strategies, and detail its potential applications in constructing high-value, stereochemically defined molecules for pharmaceutical development. This document is intended for researchers and scientists who require a deep, practical understanding of how to leverage such building blocks to achieve precise stereochemical control in their synthetic endeavors.

The Imperative of Chirality in Pharmaceutical Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry and pharmacology.[4] These mirror images, known as enantiomers, can have identical physical properties in an achiral environment but often exhibit profoundly different physiological effects in the chiral environment of the body.[1] Most biological targets, such as enzymes and receptors, are chiral, leading to stereospecific interactions with drug molecules. Consequently, one enantiomer of a drug may be therapeutically active while the other is inactive or, in some cases, toxic.

This reality necessitates that the synthesis of pharmaceutical agents be designed to produce a single, desired enantiomer.[5] Asymmetric synthesis is the field dedicated to this challenge, and the use of chiral building blocks is a cornerstone strategy.[][6] These optically active molecules serve as foundational units, embedding the required stereochemistry into the synthetic pathway from an early stage, thereby simplifying purification and ensuring the stereochemical integrity of the final product.[3][7]

Physicochemical Profile: 2-Amino-3-phenylbutanamide

2-Amino-3-phenylbutanamide is a derivative of phenylalaninamide containing two stereogenic centers at the C2 and C3 positions. This results in four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The hydrochloride (HCl) salt form enhances the compound's stability and solubility in polar solvents, making it a convenient starting material for various synthetic transformations.

The relative stereochemistry of the amino and methyl groups defines the diastereomers (syn or anti), while the absolute configuration (R/S) defines the specific enantiomer. The control and verification of this stereochemistry are critical for its successful application.

G cluster_anti Anti Diastereomers cluster_syn Syn Diastereomers 2R,3S 2R,3S 2S,3R 2S,3R 2R,3S->2S,3R Enantiomers 2R,3R 2R,3R 2R,3S->2R,3R Diastereomers 2S,3S 2S,3S 2S,3R->2S,3S Diastereomers 2R,3R->2S,3S Enantiomers

Caption: Stereoisomers of 2-Amino-3-phenylbutanamide.

The following table summarizes the key computed physicochemical properties for the free base form, (2R,3S)-2-amino-3-phenylbutanamide. These values are essential for planning reactions, including solvent selection and purification strategies.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OPubChem[8]
Molecular Weight 178.23 g/mol PubChem[8]
Topological Polar Surface Area 69.1 ŲPubChem[8]
XLogP3 0.5PubChem[8]
Hydrogen Bond Donor Count 2PubChem[8]
Hydrogen Bond Acceptor Count 2PubChem[8]
Rotatable Bond Count 3PubChem[8]

Synthetic Pathways and Methodologies

The synthesis of enantiomerically pure 2-Amino-3-phenylbutanamide HCl is a critical first step. While multiple routes are conceivable, a common and reliable strategy involves the amidation of the corresponding amino acid, 2-amino-3-phenylbutanoic acid. This approach preserves the existing stereochemistry of the starting material.

The following workflow outlines a standard laboratory-scale synthesis. The key principle is the protection of the amine functionality to prevent side reactions, followed by activation of the carboxylic acid for efficient amidation, and concluding with deprotection and salt formation.

G Start Start: (2R,3S)-2-Amino-3-phenylbutanoic Acid Protect Step 1: N-Protection Reagent: Boc₂O, Base Rationale: Prevent self-coupling Start->Protect Activate Step 2: Acid Activation Reagent: EDC, HOBt Rationale: Form active ester for amidation Protect->Activate Amidate Step 3: Amidation Reagent: NH₄Cl, Base Rationale: Nucleophilic attack on active ester Activate->Amidate Deprotect Step 4: Deprotection & Salt Formation Reagent: HCl in Dioxane Rationale: Remove Boc group, form HCl salt Amidate->Deprotect Product Product: (2R,3S)-2-Amino-3-phenylbutanamide HCl Deprotect->Product

Caption: Proposed workflow for synthesizing the target chiral building block.

This protocol is a representative procedure adapted from standard peptide coupling and deprotection methodologies.

Materials:

  • (2R,3S)-2-Amino-3-phenylbutanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane, Tetrahydrofuran (THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • 4M HCl in 1,4-Dioxane

  • Ethyl acetate (EtOAc), Dichloromethane (DCM)

  • Saturated aqueous solutions of NaHCO₃ and NaCl (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Boc Protection:

    • Dissolve 1.0 eq of (2R,3S)-2-amino-3-phenylbutanoic acid in a 1:1 mixture of 1,4-dioxane and water.

    • Add 2.5 eq of NaHCO₃ and stir until dissolved.

    • Add 1.1 eq of Boc₂O dissolved in 1,4-dioxane dropwise at room temperature.

    • Stir the reaction mixture overnight.

    • Remove the organic solvent under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M HCl.

    • Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the N-Boc protected amino acid.

  • Amidation:

    • Dissolve 1.0 eq of the N-Boc protected amino acid in anhydrous DCM.

    • Add 1.2 eq of HOBt and 1.2 eq of EDC. Stir for 15 minutes at 0 °C.

    • In a separate flask, dissolve 1.5 eq of NH₄Cl and 3.0 eq of DIPEA in DCM and stir for 30 minutes.

    • Add the amine solution to the activated acid solution at 0 °C and allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude N-Boc protected amide. Purify by flash chromatography if necessary.

  • Deprotection and Salt Formation:

    • Dissolve the purified N-Boc protected amide in a minimal amount of DCM or EtOAc.

    • Add a 5-fold excess of 4M HCl in 1,4-dioxane.

    • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to precipitate the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-Amino-3-phenylbutanamide HCl.

Core Applications in Stereoselective Synthesis

The true value of 2-Amino-3-phenylbutanamide HCl lies in its application as a scaffold to build more complex molecules. Its primary amine and amide functionalities, combined with its defined stereocenters, allow it to be incorporated into target molecules where control of 3D space is essential. A prime example is its use in the synthesis of peptidomimetics, which are crucial in drug development, particularly for protease inhibitors.[9]

One key application is to use the existing stereocenters to direct the formation of a new one. For example, the primary amine can be transformed into an imine, and subsequent nucleophilic addition can be directed by the adjacent stereocenter, leading to a diastereomerically enriched product.

G BuildingBlock Chiral Building Block (2R,3S)-2-Amino-3-phenylbutanamide ImineFormation Imine Formation Reagent: Aldehyde (R-CHO) Product: Chiral Imine BuildingBlock:f0->ImineFormation:f0 Step 1 NucleophilicAddition Diastereoselective Addition Reagent: Organometallic (R'-M) Mechanism: Attack on less-hindered face ImineFormation:f0->NucleophilicAddition:f0 Step 2 Product Diastereomerically Enriched Product Contains new stereocenter NucleophilicAddition:f0->Product:f0 Result

Caption: Using the building block to direct new stereocenter formation.

This protocol illustrates how 2-Amino-3-phenylbutanamide can be used to synthesize a 1,2-diamine derivative, a common motif in bioactive molecules.

Objective: To perform a diastereoselective addition of a Grignard reagent to an imine derived from (2R,3S)-2-amino-3-phenylbutanamide.

Materials:

  • (2R,3S)-2-Amino-3-phenylbutanamide HCl

  • Benzaldehyde

  • Anhydrous Toluene, Anhydrous THF

  • Methylmagnesium bromide (MeMgBr, 3.0 M in ether)

  • Dean-Stark apparatus

  • Aqueous NH₄Cl solution

Procedure:

  • Free-Base Formation and Imine Condensation:

    • Neutralize 1.0 eq of the HCl salt with a mild base (e.g., NaHCO₃ solution) and extract the free amine into an organic solvent like DCM. Dry and concentrate to obtain the free base.

    • To a solution of the free amine in anhydrous toluene, add 1.1 eq of benzaldehyde.

    • Fit the flask with a Dean-Stark trap and reflux the mixture for 4-6 hours to remove water azeotropically, driving the reaction to completion.

    • Monitor imine formation by TLC or ¹H NMR.

    • Once complete, remove the toluene under reduced pressure to yield the crude chiral imine.

  • Diastereoselective Grignard Addition:

    • Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add 1.5 eq of methylmagnesium bromide solution dropwise via syringe. The rationale for low temperature is to maximize kinetic control and enhance diastereoselectivity.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Analysis and Purification:

    • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (d.r.).

    • Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.

    • The stereochemical outcome is dictated by Felkin-Anh or related models, where the nucleophile attacks the imine carbon from the face opposite the largest substituent on the adjacent chiral center.

Quality Control and Stereochemical Verification

The utility of any chiral building block is contingent on its enantiomeric and diastereomeric purity. Rigorous analytical characterization is non-negotiable.

  • Chiral High-Performance Liquid Chromatography (HPLC): The most definitive method for determining enantiomeric excess (ee) and diastereomeric ratio (d.r.). The sample is run on a chiral stationary phase column (e.g., Chiralpak® or Chiralcel®), which separates the different stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR confirm the chemical structure, they cannot distinguish between enantiomers. However, the use of chiral resolving agents (e.g., Mosher's acid) or chiral lanthanide shift reagents can be used to determine enantiomeric purity by creating diastereomeric complexes that are distinguishable by NMR.

  • Polarimetry: Measures the rotation of plane-polarized light. While a useful indicator of optical activity, it does not provide a direct measure of enantiomeric purity unless a literature value for the pure enantiomer is available for comparison.

Conclusion

2-Amino-3-phenylbutanamide HCl represents a valuable and highly specific tool for the asymmetric synthesis of complex molecules. Its well-defined stereocenters provide a robust platform for introducing chirality and directing subsequent stereoselective transformations. By understanding its physicochemical properties, mastering its synthesis, and applying it in mechanistically sound ways, researchers in drug discovery and medicinal chemistry can effectively leverage this building block to construct novel, enantiomerically pure pharmaceutical candidates. The protocols and frameworks presented in this guide offer a practical foundation for its successful implementation in the laboratory.

References

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from en.wikipedia.org. [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved from uwindsor.ca. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from york.ac.uk. [Link]

  • ACS Publications. (n.d.). Chiral auxiliaries for asymmetric synthesis. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride. National Institutes of Health. [Link]

  • PubChem. (n.d.). (2R,3S)-2-amino-3-phenylbutanamide. National Institutes of Health. [Link]

  • PMC. (n.d.). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Google Patents. (n.d.). CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • PubChem. (n.d.). 2-Amino-3-methylbutanamide hydrochloride. National Institutes of Health. [Link]

  • RSC Publishing. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-2-phenylbutyric acid.
  • RSC Publishing. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. [Link]

  • PMC. (2022). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. National Center for Biotechnology Information. [Link]

  • PMC. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Phenylbutanamide. National Institutes of Health. [Link]

  • PMC. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Nine physicochemical properties for 20 amino acid types. [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

Methodological & Application

Peptide coupling conditions using 2-Amino-3-phenylbutanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Peptide Coupling with 2-Amino-3-phenylbutanamide HCl

Introduction: Navigating Steric Hindrance in Peptide Synthesis

The synthesis of peptides, the building blocks of proteins and powerful therapeutic agents, is a cornerstone of modern drug discovery and chemical biology. The formation of the amide bond between two amino acid residues is the fundamental reaction in this process. While standard peptide coupling is well-established, the incorporation of non-canonical or structurally complex amino acids presents unique challenges. 2-Amino-3-phenylbutanamide, with its stereocenters and bulky phenyl and methyl groups at the β-carbon, represents a sterically hindered amine component. Its successful incorporation into a growing peptide chain requires carefully optimized conditions to achieve high yields and minimize side reactions.

This technical guide, designed for researchers and drug development professionals, provides a detailed exploration of the principles and protocols for the effective use of 2-Amino-3-phenylbutanamide HCl in peptide coupling reactions. We will delve into the rationale behind reagent selection, provide step-by-step solution-phase protocols, and offer insights into troubleshooting common issues associated with sterically demanding couplings.

Section 1: A Deep Dive into the Reaction Components

A successful coupling reaction hinges on understanding the nature of each component: the amine, the carboxylic acid, and the activating agent.

The Amine Component: 2-Amino-3-phenylbutanamide HCl

The primary amine of 2-Amino-3-phenylbutanamide serves as the nucleophile in the coupling reaction. Its key structural features demand special consideration:

  • HCl Salt: The molecule is supplied as a hydrochloride salt, meaning the primary amine is protonated and non-nucleophilic. It is critical to neutralize the salt with a non-nucleophilic base in situ to liberate the free amine for the reaction.

  • Steric Hindrance: The presence of both a methyl and a phenyl group on the carbon adjacent to the amine-bearing carbon creates significant steric bulk. This bulk can impede the approach of the activated carboxylic acid, potentially slowing down the reaction rate and requiring more powerful coupling reagents.

Caption: Structure of 2-Amino-3-phenylbutanamide.[1]

The Carboxyl Component: N-Protected Amino Acid

The incoming carboxylic acid partner must have its N-terminus protected (e.g., with Fmoc or Boc) to prevent self-polymerization. The choice of protecting group will dictate the overall synthetic strategy, particularly the deprotection conditions required later.

Coupling Reagents: A Comparative Analysis

The choice of coupling reagent is the most critical factor for successfully incorporating a hindered amine. The reagent's role is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[2]

  • Carbodiimides (e.g., EDC, DCC): These are classic activating agents that function by forming a highly reactive O-acylisourea intermediate.[3][4] While cost-effective, their intermediates can be unstable and may rearrange into an unreactive N-acylurea.[3] To improve efficiency and suppress racemization, they are almost always used with additives like 1-Hydroxybenzotriazole (HOBt).[3][5][6] The primary drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is often insoluble and requires filtration for removal.[3][4] EDC is water-soluble, making its corresponding urea byproduct easier to remove via aqueous workup.[3][7]

  • Onium Salts (e.g., HBTU, HATU): These reagents, typically based on aminium or phosphonium salts, are highly efficient and have become the gold standard for difficult couplings. They react with the carboxylic acid in the presence of a base to form an active ester in situ.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activates the carboxyl group to form an HOBt active ester, which is highly reactive and minimizes racemization.[8][9][10][11]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is even more reactive than HBTU, especially for hindered systems.[12][13][14] Its structure is based on 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and making HATU the reagent of choice for challenging sequences.[15]

Section 2: Experimental Protocols for Solution-Phase Coupling

Given the unique nature of 2-Amino-3-phenylbutanamide, solution-phase synthesis offers flexibility for optimization. The following protocols provide a robust starting point.

Mandatory Pre-Coupling Step: Amine Neutralization

Before initiating any coupling reaction, the 2-Amino-3-phenylbutanamide HCl must be neutralized.

  • Dissolve 2-Amino-3-phenylbutanamide HCl (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 eq.).

  • Stir the mixture at room temperature for 15-20 minutes. This solution containing the free amine is now ready for the coupling reaction.

Protocol 1: High-Efficiency Coupling with HATU (Recommended)

This protocol is recommended for maximizing yield and minimizing reaction time, given the steric hindrance of the amine.

  • Carboxyl Activation: In a separate flask, dissolve the N-protected amino acid (1.05 eq.) and HATU (1.05 eq.) in an anhydrous aprotic solvent (e.g., DMF).[13]

  • Add DIPEA (2.5 eq.) to the carboxylic acid/HATU mixture. The solution may change color.

  • Allow the activation to proceed for 5-10 minutes at room temperature.[16]

  • Coupling Reaction: Add the pre-activated carboxyl solution to the flask containing the neutralized 2-Amino-3-phenylbutanamide solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or LC-MS. Due to steric hindrance, the reaction may require 2 to 18 hours for completion.[13]

  • Workup: Once the reaction is complete, proceed to the workup and purification steps outlined in Section 4.

Protocol 2: Classic Carbodiimide Coupling with EDC/HOBt

This method is a viable, more economical alternative, though it may require longer reaction times.

  • Reaction Setup: In a single flask, combine the N-protected amino acid (1.1 eq.), HOBt (1.2 eq.), and the neutralized 2-Amino-3-phenylbutanamide solution in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Initiation: Add EDC·HCl (1.2 eq.) to the cooled solution in one portion.

  • Coupling Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, proceed to workup and purification (Section 4). The aqueous workup is particularly effective for removing the water-soluble urea byproduct generated from EDC.[3]

Section 3: Data Summary and Workflow Visualization

Table 1: Summary of Reagent Stoichiometry
ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Amine Component 1.0 eq.1.0 eq.
Carboxyl Component 1.05 - 1.2 eq.1.1 - 1.3 eq.
Coupling Reagent HATU (1.05 - 1.2 eq.)EDC·HCl (1.2 - 1.5 eq.)
Additive N/A (HOAt is integral)HOBt (1.2 - 1.5 eq.)
Base (Total) DIPEA (2.5 - 4.0 eq.)DIPEA/NMM (1.1 eq. for neutralization)
Solvent DMF, NMP, DCMDMF, DCM
Typical Time 2 - 18 hours12 - 24 hours
Temperature Room Temperature0 °C to Room Temperature

Note: Equivalents are relative to the limiting reagent, typically the 2-Amino-3-phenylbutanamide.

Workflow Visualization

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_purification Isolation Amine_HCl 2-Amino-3-phenylbutanamide HCl Neutralize Neutralize Amine Amine_HCl->Neutralize N_Prot_AA N-Protected Amino Acid Activation Activate Carboxyl Group N_Prot_AA->Activation Base DIPEA / NMM Base->Neutralize Coupling Form Peptide Bond Neutralize->Coupling Free Amine Coupling_Reagent HATU or EDC/HOBt Coupling_Reagent->Activation Activation->Coupling Active Ester Workup Aqueous Workup Coupling->Workup Purify Chromatography (HPLC) Workup->Purify Product Pure Dipeptide Purify->Product

Caption: General workflow for peptide coupling.

Section 4: Post-Coupling Workup and Purification

Proper purification is essential to isolate the desired dipeptide from unreacted starting materials, reagents, and byproducts.

Standard Aqueous Workup
  • Quenching: Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • 5% citric acid or 1M HCl solution (to remove excess base).

    • Saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and HOBt).

    • Brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Chromatographic Purification

Due to the similar polarities of peptide products and some byproducts, chromatographic purification is almost always necessary.

  • Flash Column Chromatography: An effective method for initial purification of the crude product using a silica gel stationary phase and a gradient of solvents like Hexane/Ethyl Acetate or DCM/Methanol.

  • Reversed-Phase HPLC (RP-HPLC): The gold standard for achieving high purity (>95%).[17][18] A C18 column is typically used with a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape.[17] Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized.

Section 5: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete neutralization of the amine HCl salt. 2. Insufficiently reactive coupling agent for the hindered amine. 3. Inactive/degraded coupling reagent.1. Ensure at least 1.1 eq. of base is used for neutralization prior to coupling. 2. Switch from EDC/HOBt to HATU. Increase reaction time and/or temperature slightly (e.g., to 40 °C). 3. Use fresh, high-quality reagents stored under anhydrous conditions.
Racemization Detected Loss of stereochemical integrity at the α-carbon of the activated amino acid.Ensure an additive like HOBt (with EDC) or HOAt (integral to HATU) is used. Avoid excess base or prolonged exposure to high temperatures.[5]
Guanidinylation Byproduct (Observed with HBTU/HATU) The amine attacks the uronium core of the coupling reagent instead of the active ester.[19]Pre-activate the carboxylic acid with HATU/base for a few minutes before adding the amine. This consumes the coupling reagent to form the active ester, minimizing its availability for the side reaction.[16]
Difficult Byproduct Removal Insoluble DCU from DCC coupling.Switch to EDC for a water-soluble urea byproduct or use onium salt reagents which generate soluble byproducts.[3]

Conclusion

The successful incorporation of 2-Amino-3-phenylbutanamide HCl into peptide structures is readily achievable with a rational approach to reaction design. The primary challenges—the need for amine neutralization and overcoming steric hindrance—can be effectively managed by selecting a high-potency coupling reagent like HATU and ensuring correct stoichiometry and reaction order. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently utilize this and other sterically demanding building blocks, expanding the chemical space available for innovative peptide-based drug discovery and development.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Kimmerlin, T., & Seebach, D. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science, e3493. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 2105 - HATU. [Link]

  • Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Wikipedia. (n.d.). HBTU. [Link]

  • Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2016). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 14, 10956-10960. [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order?[Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 301-343. [Link]

  • PubChem. (n.d.). (2R,3S)-2-amino-3-phenylbutanamide. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Amino-3-phenylbutanamide in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 2-amino-3-phenylbutanamide, a chiral scaffold with significant potential in medicinal chemistry. By strategically modifying its primary amine and amide functionalities, researchers can generate diverse chemical libraries for screening and lead optimization. This guide details field-proven protocols for N-acylation, reductive amination, amide reduction, and bioisosteric replacement. Each protocol is accompanied by an explanation of the underlying chemical principles, its strategic relevance in drug design, and visual workflows to ensure reproducible execution.

Introduction: The Strategic Value of the 2-Amino-3-phenylbutanamide Scaffold

The 2-amino-3-phenylbutanamide core structure presents a compelling starting point for drug discovery. It is a derivative of β-methylphenylalanine, incorporating two key functional groups amenable to chemical modification: a primary α-amino group and a primary amide. Its inherent chirality, as seen in stereoisomers like (2R,3S)-2-amino-3-phenylbutanamide, offers a defined three-dimensional arrangement crucial for specific interactions with biological targets[1].

Derivatization of this scaffold allows for the systematic exploration of chemical space to modulate key drug-like properties, including:

  • Potency and Selectivity: Introducing new functional groups can create additional binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with a target receptor or enzyme.

  • Pharmacokinetic Profile (ADME): Modifications can enhance metabolic stability, improve membrane permeability, and alter solubility.[2][3]

  • Physicochemical Properties: Adjusting lipophilicity, polarity, and basicity can optimize a compound's overall suitability for development.

This guide focuses on four primary derivatization strategies targeting the two reactive centers of the molecule.

Core Reactive Sites and Strategic Considerations

The 2-amino-3-phenylbutanamide scaffold offers two primary points for chemical modification. The choice of which site to modify depends on the specific goals of the drug design campaign.

  • The α-Amino Group: This primary amine is a strong nucleophile, making it an ideal handle for introducing a wide variety of substituents through acylation and alkylation reactions.

  • The Amide Group: While less reactive than the amine, the amide bond can be modified through reduction or be completely replaced with a bioisostere to enhance metabolic stability.[4][5]

For selective modification, especially when multi-step syntheses are planned, the primary amine may require protection using standard protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).

Derivatization of the α-Amino Group

The primary amine is the most accessible functional group for derivatization. The following protocols are robust and widely used in medicinal chemistry.

Strategy 1: N-Acylation to Introduce Diverse Functionality

Scientific Rationale: N-acylation is a fundamental transformation that converts the primary amine into a secondary amide.[6][7][8] This strategy is powerful for several reasons:

  • Exploring Hydrogen Bonding: The newly formed amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor.

  • Modulating Lipophilicity: The nature of the acyl group (aliphatic, aromatic, heterocyclic) can be varied to systematically tune the compound's lipophilicity (LogP).

  • Introducing New Pharmacophores: Acylating agents can introduce specific pharmacophoric elements known to interact with certain target classes.

Experimental Protocol: General N-Acylation via Acyl Chloride

This protocol describes a standard Schotten-Baumann reaction condition, which is effective for a wide range of acyl chlorides.[9][10]

Materials:

  • 2-Amino-3-phenylbutanamide (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-3-phenylbutanamide (1.0 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the N-acylated derivative.

Workflow Visualization:

Nacylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Amine & Base in DCM Cool Cool to 0°C Start->Cool Add Add Acyl Chloride Cool->Add Stir Stir at RT (2-6h) Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Extract Aqueous Wash Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Dry->Purify Product Final Product Purify->Product

Caption: N-Acylation Experimental Workflow.

Strategy 2: Reductive Amination for N-Alkylation

Scientific Rationale: Reductive amination is a highly effective method for forming carbon-nitrogen bonds, allowing for the introduction of primary or secondary alkyl groups onto the primary amine.[11][12] This reaction proceeds in two stages: the formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction.[13][14]

  • Modulating Basicity: This method converts a primary amine into a more basic secondary or tertiary amine, which can be crucial for interacting with acidic residues in a binding pocket or for improving solubility.

  • Exploring New Vectors: The introduced alkyl groups can explore different regions of a binding site compared to the planar system introduced by N-acylation.

Experimental Protocol: One-Pot Reductive Amination

This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that can be used in a one-pot procedure.[12]

Materials:

  • 2-Amino-3-phenylbutanamide (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount, optional)

  • Saturated NaHCO₃ (aqueous)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a stirred solution of 2-amino-3-phenylbutanamide (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Workflow Visualization:

ReductiveAmination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification Mix Mix Amine & Carbonyl in DCE Stir_Imine Stir at RT (30 min) Mix->Stir_Imine Add_STAB Add STAB Stir_Imine->Add_STAB Stir_Reduce Stir at RT (12-24h) Add_STAB->Stir_Reduce Quench Quench with NaHCO3 Stir_Reduce->Quench Extract Extract & Wash Quench->Extract Purify Purify Extract->Purify Product Final Product Purify->Product Bioisostere_Concept cluster_synthesis Synthetic Pathway cluster_click CuAAC Reaction Start 2-Amino-3-phenyl- butanoic Acid Alkyne Azide Derivative of Scaffold Start->Alkyne Multi-step synthesis Azide Propargyl Amine (Alkyne Partner) Reaction Cu(I) catalyst Azide->Reaction Alkyne->Reaction Product 1,2,3-Triazole Derivative Reaction->Product

Sources

Incorporation of 2-Amino-3-phenylbutanamide into enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of 2-Amino-3-phenylbutanamide into Peptidomimetic Enzyme Inhibitors

Introduction & Rationale

2-Amino-3-phenylbutanamide (also referred to as the amide of


-methylphenylalanine  or 

-MePhe-NH

) represents a critical class of Conformationally Constrained Amino Acids (CCAAs) . In modern drug design, particularly for protease inhibitors, the flexibility of natural amino acid side chains often leads to entropic penalties upon binding.

By introducing a methyl group at the


-position of the phenylalanine side chain, this moiety restricts the rotation of the 

and

torsion angles. This "pre-organization" locks the phenyl ring into a specific bioactive conformation (typically gauche(-) or trans), significantly enhancing binding affinity (

) and metabolic stability against proteolysis.

Key Applications:

  • Serine Protease Inhibitors: Mimicking the P1 residue for Chymotrypsin-like enzymes.

  • Aspartic Protease Inhibitors: Transition state mimics for HIV Protease or BACE1.

  • GPCR Ligands: Stabilizing turn conformations in bioactive peptides.

Chemical Biology & Stereochemistry

The introduction of the


-methyl group creates two chiral centers (

and

), resulting in four possible stereoisomers. For enzyme inhibition, the

isomer (L-allo-configuration) is frequently the most potent, as it mimics the natural L-phenylalanine while projecting the methyl group away from steric clashes in the S1 pocket.
  • Structure:

    
    -2-amino-3-phenylbutanamide
    
  • Pharmacophore: The phenyl ring engages in

    
    -stacking or hydrophobic interactions within the enzyme's S1 subsite, while the amide terminus often hydrogen bonds with the catalytic triad or backbone carbonyls.
    

Protocol 1: Solid-Phase Incorporation (SPPS)

Objective: Synthesize a peptide-based inhibitor containing the 2-Amino-3-phenylbutanamide moiety at the C-terminus. Method: Fmoc-based Solid Phase Peptide Synthesis (SPPS) on Rink Amide Resin.[1]

Challenges: The steric bulk of the


-methyl group hinders the nucleophilic attack of the 

-amino group during coupling. Standard HBTU/DIPEA protocols often result in deletion sequences.

Required Reagents:

  • Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g).

  • Building Block: Fmoc-

    
    -
    
    
    
    -MePhe-OH.
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell 100 mg of Rink Amide resin in DCM (30 min), then wash with DMF (3x).

    • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x).

  • Coupling of

    
    -MePhe (The Critical Step): 
    
    • Note: Use a 4-fold molar excess of amino acid.

    • Dissolve Fmoc-

      
      -
      
      
      
      -MePhe-OH (4 eq) and HATU (3.9 eq) in minimal DMF.
    • Add HOAt (4 eq) to enhance activation and reduce racemization.

    • Add DIPEA (8 eq) immediately before adding to the resin.

    • Reaction: Shake at room temperature for 2 hours (double the standard time).

    • Optimization: If available, use Microwave irradiation (75°C, 25 Watts) for 10 mins to drive the reaction to completion.

  • Monitoring:

    • Perform a Chloranil Test (preferred over Kaiser test for secondary amines or hindered primary amines).

    • Result: No blue/green particles = Complete coupling.

  • Elongation:

    • Proceed with standard Fmoc-SPPS for the remaining residues (e.g., P2, P3 positions).

  • Cleavage:

    • Treat resin with TFA/TIS/H

      
      O (95:2.5:2.5) for 3 hours.
      
    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

    • Result: The C-terminal amide is generated from the Rink linker, yielding the target ...-Peptide-

      
      -
      
      
      
      -MePhe-NH
      
      
      .
Visualization: Synthesis Workflow

SPPS_Workflow Start Rink Amide Resin (Fmoc-Protected) Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activation (Fmoc-beta-MePhe-OH + HATU/HOAt) Wash1->Activate Coupling Coupling Reaction (2h RT or 10m MW @ 75C) Activate->Coupling Add DIPEA Check QC: Chloranil Test Coupling->Check Check->Coupling Fail (Re-couple) Cleavage TFA Cleavage (Yields C-term Amide) Check->Cleavage Pass

Caption: Optimized SPPS workflow for sterically hindered


-methylphenylalanine incorporation.

Protocol 2: Enzymatic Inhibition Assay

Objective: Determine the inhibition constant (


) of the synthesized inhibitor against 

-Chymotrypsin (a model serine protease).

Materials:

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas).
    
  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Inhibitor: The synthesized peptide containing 2-Amino-3-phenylbutanamide.

Methodology:

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.

  • Incubation: Mix 10 nM enzyme with varying concentrations of inhibitor (0.1 nM to 10

    
    M) in the assay buffer. Incubate for 15 min at 25°C to allow equilibrium binding.
    
  • Initiation: Add substrate (Suc-AAPF-pNA) to a final concentration of 100

    
    M (
    
    
    
    region).
  • Measurement: Monitor the release of p-nitroaniline by absorbance at 410 nm over 10 minutes using a kinetic microplate reader.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC50 curves.
    

Data Presentation Template:

Inhibitor AnalogConfiguration

(nM)
Selectivity (vs Trypsin)
H-Phe-NH

(Control)
L54001.0
H-

MePhe-NH


45 >100
H-

MePhe-NH


89012

Note: The


 analog typically shows potency improvements of 10-100x over the unconstrained parent due to entropic pre-organization.
Visualization: Mechanism of Inhibition

Inhibition_Mechanism cluster_interactions Molecular Interactions Enzyme Protease (S1 Pocket) Complex Enzyme-Inhibitor Complex (EI) Enzyme->Complex Inhibitor Inhibitor (beta-MePhe) Inhibitor->Complex P1 Phenyl Ring (Restricted Rotation) S1 Hydrophobic S1 Subsite P1->S1 High Affinity (Entropy Gain) Amide C-term Amide Hbond Backbone H-Bond (Ser195/Gly193) Amide->Hbond Stabilization

Caption: Mechanism of competitive inhibition driven by conformational constraint of the P1 residue.

References

  • Hruby, V. J., et al. (1991). "Conformational constraints in the design of receptor selective peptides: Conformational analysis and molecular dynamics." Journal of Computer-Aided Molecular Design, 5(3), 245-255. Link

  • Sewell, A. L., et al. (2023). "Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine for

    
    -Helical Peptidomimetics." Journal of the American Chemical Society, 145(30), 16450-16459. Link
    
  • BenchChem Application Note. (2025). "Incorporation of N-methylalanine and constrained analogs into Peptide Chains." BenchChem Technical Library. Link

  • PubChem Compound Summary. (2025). "(2R,3S)-2-amino-3-phenylbutanamide."[2] National Center for Biotechnology Information. Link

  • Lee, H. J., et al. (2019). "Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acids."[3] Biochemical and Biophysical Research Communications. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-phenylbutanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-phenylbutanamide HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of 2-Amino-3-phenylbutanamide HCl is consistently low. What are the likely causes and how can I improve it?

Low overall yield is a frequent issue and can typically be attributed to one or more of the following stages: incomplete amide bond formation, competing side reactions, or losses during workup and purification.

A. Incomplete Amide Bond Formation:

The direct condensation of a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must be "activated". The choice of coupling reagent is critical for achieving high yields.

  • Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[1][3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[1][3][4] EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[4][5]

  • Additives to Minimize Side Reactions and Improve Yield: The O-acylisourea intermediate can rearrange to a stable N-acylurea, a common cause of low yields.[6][7] To prevent this, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included. These additives react with the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine to form the desired amide.[4]

B. Competing Side Reactions:

Beyond the formation of N-acylurea, other side reactions can diminish your yield.

  • Racemization: If your starting materials are chiral, the harsh conditions of some activation methods (e.g., acyl chloride formation) or the use of certain coupling reagents can lead to racemization.[8] Using milder coupling agents like HATU or HBTU can minimize this risk.[5]

  • Starting Material Decomposition: Overly aggressive reaction conditions, such as high temperatures or extreme pH, can lead to the decomposition of your starting materials or product.[9] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times.[9]

C. Losses During Workup and Purification:

Significant product loss can occur during the isolation and purification steps.

  • Aqueous Workup: 2-Amino-3-phenylbutanamide is a relatively polar molecule and may have some solubility in water. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover dissolved product.

  • Precipitation/Crystallization: The final HCl salt is typically isolated by precipitation or crystallization. Incomplete precipitation will directly impact your yield. Ensure the solution is sufficiently concentrated and cooled, and consider adding an anti-solvent to induce precipitation.[10][11]

Q2: I am observing significant impurities in my final product. How can I identify and minimize them?

The presence of impurities can complicate downstream applications. Here are some common culprits and strategies to mitigate them:

  • N,N'-dicyclohexylurea (DCU): If you are using DCC as your coupling reagent, the DCU byproduct can be difficult to remove due to its low solubility in many organic solvents.[12] Filtering the reaction mixture before workup can remove the bulk of the DCU. If it persists, it can often be removed by recrystallization.

  • N-acylurea: As mentioned previously, this is a common byproduct when using carbodiimide coupling agents.[6][7] The use of HOBt or NHS as an additive is the most effective way to suppress its formation.[4]

  • Unreacted Starting Materials: If your reaction has not gone to completion, you will have unreacted carboxylic acid and amine in your crude product. Monitor the reaction by TLC to ensure all the limiting reagent has been consumed.[9] Adjusting the stoichiometry, for instance by using a slight excess of the amine, can help drive the reaction to completion.[9]

Q3: I'm having difficulty with the final HCl salt formation. What is the best procedure?

The formation of the hydrochloride salt serves both to purify the amine and to improve its stability and handling properties.[13][14]

  • Choice of Acid: It is crucial to use anhydrous HCl. This can be in the form of a solution in an organic solvent like diethyl ether, dioxane, or isopropanol, or as a gas.[10][11][15] Using aqueous HCl can introduce water, which may hinder precipitation and lead to a gummy or oily product.

  • Procedure: Dissolve the purified free amine in a suitable dry, aprotic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Cool the solution in an ice bath and slowly add a solution of HCl in an organic solvent dropwise with stirring.[10][11] The hydrochloride salt should precipitate out of the solution.

  • Troubleshooting Precipitation: If the salt does not precipitate, the solution may be too dilute. You can try to concentrate the solution under reduced pressure. Alternatively, adding a non-polar anti-solvent like hexane can help to induce precipitation. If the product oils out, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveTypical Yield RangeAdvantagesDisadvantages
DCCNone/HOBt/NHS60-90%Inexpensive, effective.[3][12]DCU byproduct is poorly soluble; risk of N-acylurea formation.[7][12]
EDCNone/HOBt/NHS70-95%Water-soluble urea byproduct, easy to remove.[3][5]More expensive than DCC; can still form N-acylurea without additives.[6]
HATUDIPEA/NMM85-98%High yields, fast reaction times, low racemization.[5]Expensive.
HBTUDIPEA/NMM80-95%Similar to HATU but less expensive.[5]Can cause racemization in sensitive substrates.
SOCl₂None50-80%Inexpensive, generates reactive acyl chloride.[16]Harsh conditions (heat often required), generates HCl which can protonate the amine.[16][17]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-3-phenylbutanamide using EDC/HOBt
  • To a solution of 2-amino-3-phenylbutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.1 eq) followed by a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the purified 2-Amino-3-phenylbutanamide in a minimal amount of a dry solvent such as diethyl ether or ethyl acetate.[15]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with vigorous stirring.

  • Observe for the formation of a white precipitate.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the 2-Amino-3-phenylbutanamide HCl salt.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_coupling Step 1: Verify Amide Coupling Efficiency start->check_coupling incomplete_reaction Incomplete Reaction? check_coupling->incomplete_reaction side_reactions Significant Side Products? incomplete_reaction->side_reactions No optimize_coupling Optimize Coupling: - Change coupling reagent - Add HOBt/NHS - Adjust stoichiometry/time incomplete_reaction->optimize_coupling Yes side_reactions->optimize_coupling Yes check_workup Step 2: Evaluate Workup & Purification side_reactions->check_workup No end Improved Yield optimize_coupling->end purification_loss Product Loss During Extraction/Purification? check_workup->purification_loss optimize_workup Optimize Workup: - Back-extract aqueous layers - Optimize recrystallization solvent system purification_loss->optimize_workup Yes check_salt_formation Step 3: Assess HCl Salt Formation purification_loss->check_salt_formation No optimize_workup->end precipitation_issue Incomplete Precipitation? check_salt_formation->precipitation_issue optimize_salt Optimize Salt Formation: - Use anhydrous HCl/solvent - Concentrate solution - Use anti-solvent precipitation_issue->optimize_salt Yes precipitation_issue->end No optimize_salt->end

Caption: Troubleshooting workflow for low yield synthesis.

EDC_Mechanism cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Side Reaction R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate (Reactive) R-COOH->O-Acylisourea + EDC EDC EDC Amide Amide Product O-Acylisourea->Amide + R'-NH2 N-Acylurea N-Acylurea (Stable Impurity) O-Acylisourea->N-Acylurea Rearrangement R'-NH2 Amine EDU EDU Byproduct (Water-soluble)

Caption: EDC-mediated amide coupling mechanism.

References

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • YouTube. Amine and HCl - salt formation reaction. (2022-06-06). Retrieved from [Link]

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. (2020-02-03). Retrieved from [Link]

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. (2025-08-28). Retrieved from [Link]

  • ResearchGate. How to make a salt of a novel compound?. (2012-07-25). Retrieved from [Link]

  • PubMed. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]

  • Sciencemadness.org. Forming oxalte salts of amines. (2021-08-26). Retrieved from [Link]

  • Wikipedia. Carbodiimide. Retrieved from [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019-09-01). Retrieved from [Link]

  • Green Chemistry (RSC Publishing). The preparation and applications of amides using electrosynthesis. (2020-11-02). DOI:10.1039/D0GC02976A
  • ResearchGate. Why did my amide syntesis does not work?. (2021-04-14). Retrieved from [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. (2021-10-20). Retrieved from [Link]

  • Reddit. Amide from carboxylic acid synthesis. (2024-04-12). Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Issues of 2-Amino-3-phenylbutanamide HCl in Water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Amino-3-phenylbutanamide HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for solubility challenges. Our objective is to equip you with the scientific principles and validated methods necessary for the successful preparation and application of this compound in your research.

Introduction: Understanding the Solubility of Amine HCl Salts

2-Amino-3-phenylbutanamide HCl is the hydrochloride salt of an amino acid derivative. In principle, the salt form is intended to improve aqueous solubility over the free base.[1][2] However, researchers frequently face challenges in dissolving this compound due to a variety of factors, including pH, temperature, and the presence of other solutes.[3] This guide will provide a systematic approach to diagnose and resolve these solubility issues, thereby ensuring the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common questions and initial difficulties encountered when working with 2-Amino-3-phenylbutanamide HCl.

Question 1: Why is my 2-Amino-3-phenylbutanamide HCl not dissolving in water, despite being a hydrochloride salt?

Answer: While the hydrochloride salt form generally enhances water solubility, several factors can hinder dissolution. A primary factor is the solution's pH.[][5] The hydrochloride salt is created by reacting the basic amino group with hydrochloric acid.[6] When dissolved in neutral water, the resulting solution may be slightly acidic. However, the final pH may not be optimal for maintaining the fully protonated (and thus more soluble) state of the amine. The inherent properties of the 2-Amino-3-phenylbutanamide molecule, such as the hydrophobicity contributed by the phenyl group, also play a crucial role.

Question 2: I prepared a solution, but a precipitate formed over time. What is happening?

Answer: This phenomenon, often called "crashing out," is typically due to a shift in equilibrium. This can be initiated by changes in temperature, as solubility often decreases at lower temperatures, or by a gradual change in pH. For example, the absorption of atmospheric CO2 can slightly lower the pH of an unbuffered solution, which can affect the solubility of pH-sensitive compounds. It is also possible that you initially created a supersaturated solution, which is inherently unstable.

Question 3: Can I heat the solution to improve the solubility of 2-Amino-3-phenylbutanamide HCl?

Answer: Gentle heating can be an effective way to increase both the rate of dissolution and the solubility limit. However, the thermal stability of the compound is a critical consideration.[7][8] Prolonged exposure to high temperatures may lead to degradation.[7][9] It is advisable to use a controlled temperature water bath and to visually monitor for any signs of decomposition, such as a change in color. If you intend to heat the solution for an extended period, a preliminary thermal stability test on a small sample is recommended.

Part 2: Systematic Troubleshooting Workflow

A systematic approach is essential when addressing solubility challenges. The following workflow offers a step-by-step guide to identify the root cause and implement an effective solution.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: pH Modification cluster_2 Phase 3: Co-Solvent & Temperature cluster_3 Phase 4: Final Formulation A Start: Undissolved 2-Amino-3-phenylbutanamide HCl B Characterize the Issue: - Incomplete dissolution? - Precipitation after dissolution? A->B C Initial Checks: - Purity of compound? - Water quality (e.g., Type I)? B->C D Measure pH of the suspension C->D E Is pH > pKa of the amine? D->E F Adjust pH downwards with dilute HCl (e.g., 0.1 M) E->F Yes I Consider Co-solvents: - Ethanol, DMSO, PEG 400 E->I No G Monitor for dissolution F->G H Solubility Achieved? G->H N Optimize final formulation: - Buffer selection - Final concentration H->N Yes J Test co-solvent compatibility and concentration gradients I->J K Apply Gentle Heating (e.g., 30-40°C) J->K L Assess for degradation K->L M Solubility Achieved? L->M M->N Yes O Perform stability testing of the final solution N->O P End: Stable, Solubilized Solution O->P

Caption: Systematic workflow for troubleshooting solubility issues.

Part 3: In-Depth Experimental Protocols

The following protocols provide detailed methodologies for the key troubleshooting steps outlined above.

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the optimal pH for dissolving 2-Amino-3-phenylbutanamide HCl.

Rationale: The solubility of an amine salt is highly dependent on the pH of the solution. The primary amine group of 2-Amino-3-phenylbutanamide has a pKa (the pH at which 50% of the molecules are ionized). To maintain solubility, the pH of the solution should be kept at least 1-2 pH units below the pKa of the amine, ensuring that the majority of the molecules are in their protonated, charged, and more soluble form.

Materials:

  • 2-Amino-3-phenylbutanamide HCl

  • Type I (ultrapure) water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Prepare a suspension of 2-Amino-3-phenylbutanamide HCl in Type I water at a concentration slightly above your target.

  • Place the suspension on a stir plate and begin gentle agitation.

  • Immerse the calibrated pH probe into the suspension and record the initial pH.

  • Slowly add 0.1 M HCl dropwise to the suspension. Monitor the pH and observe any changes in the amount of undissolved solid.

  • Continue adding acid until the compound is fully dissolved. Record the pH at which complete dissolution occurs.

  • (Optional) To determine the pH at which precipitation begins, slowly add 0.1 M NaOH to the clear solution and note the pH at which the first signs of cloudiness or precipitate appear.

Data Interpretation:

pH RangeObservationImplication
> pKaPoor solubility / PrecipitationThe amine is predominantly in its uncharged, less soluble free base form.
≈ pKaPartial solubilityA significant portion of the amine is in the free base form.
< pKaGood solubilityThe amine is predominantly in its protonated, charged, and more soluble hydrochloride salt form.
Protocol 2: Co-Solvent Screening

Objective: To identify a suitable co-solvent system to enhance the solubility of 2-Amino-3-phenylbutanamide HCl.

Rationale: When pH adjustment alone is insufficient, a water-miscible organic co-solvent can improve solubility.[][10][11] Co-solvents function by reducing the polarity of the aqueous medium, which can better accommodate the hydrophobic phenyl group of the molecule.[10][12] Common co-solvents for this purpose include ethanol, dimethyl sulfoxide (DMSO), and polyethylene glycol 400 (PEG 400).[][13]

Materials:

  • 2-Amino-3-phenylbutanamide HCl

  • Type I water

  • Ethanol (reagent grade)

  • DMSO (spectroscopic grade)

  • PEG 400

  • Vortex mixer

  • Small glass vials

Procedure:

  • Weigh out equal amounts of 2-Amino-3-phenylbutanamide HCl into several vials.

  • Prepare a series of co-solvent/water mixtures (e.g., 10%, 25%, 50% v/v of ethanol in water).

  • Add a fixed volume of each co-solvent mixture to the vials.

  • Vortex each vial vigorously for 2 minutes.

  • Allow the vials to stand for 30 minutes and visually assess the degree of dissolution.

  • For promising co-solvent systems, a more detailed analysis can be performed to determine the precise solubility limit.

Considerations:

  • Downstream Application Compatibility: Ensure the chosen co-solvent is compatible with your experimental assay (e.g., cell-based assays can be sensitive to DMSO).

  • Concentration: Use the minimum concentration of co-solvent necessary to achieve the desired solubility to minimize potential artifacts in your experiments.

Part 4: Mechanistic Insights

Understanding the underlying chemical principles is crucial for effective troubleshooting.

The Henderson-Hasselbalch Equation and Solubility

The relationship between pH, pKa, and the ionization state of the amine is described by the Henderson-Hasselbalch equation.[14][15][16][17] For the equilibrium between the protonated amine (BH+) and the free base (B):

BH+ ⇌ B + H+

The equation is: pH = pKa + log([B]/[BH+])

This equation mathematically demonstrates why maintaining a pH below the pKa is essential for keeping the compound in its more soluble, protonated (BH+) form.[18]

G A A B pH = pKa 50% Protonated (BH+) 50% Free Base (B) Moderate Solubility A:f0->B:f0 Increase pH B:f0->A:f0 Decrease pH C C B:f0->C:f0 Increase pH C:f0->B:f0 Decrease pH

Caption: Relationship between pH, pKa, and solubility state.

References

  • Title: Co-solvents and Their Effects on Solubility Source: American Pharmaceutical Review URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical and Chemical Analysis URL: [Link]

  • Title: Cosolvent – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Amine hydrochloride salts : a problem in polyurethane synthesis Source: University of Glasgow URL: [Link]

  • Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility Source: Future Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Increasing the Solubility of Organic Compounds in Water Source: Wyzant URL: [Link]

  • Title: Prediction of pH-dependent aqueous solubility of druglike molecules Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study Source: ADMET & DMPK URL: [Link]

  • Title: Henderson-Hasselbalch equation – An ABC of PK/PD Source: Open Education Alberta URL: [Link]

  • Title: Chapter 3. Pharmacokinetics Source: AccessPhysiotherapy URL: [Link]

  • Title: Co-solvency and anti-solvent method for the solubility enhancement Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Precaution on use of hydrochloride salts in pharmaceutical formulation Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: pKa values in solubility determination using the Henderson-Hasselbalch equation Source: ResearchGate URL: [Link]

  • Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Why amine salts are soluble in water? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Isolation (Recovery) of amines Source: University of Alberta URL: [Link]

  • Title: CORROSION BY HEAT-STABLE SALTS IN AMINE-BASED CO 2 CAPTURE UNIT Source: ResearchGate URL: [Link]

  • Title: Impact of Solvent on the Thermal Stability of Amines Source: National Center for Biotechnology Information URL: [Link]

  • Title: On the thermal stability of some ammonium salts Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Recrystallization of 2-Amino-3-phenylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-Amino-3-phenylbutanamide Hydrochloride Synonyms:


-Methylphenylalanine amide HCl; H-

-Me-Phe-NH


HCl Chemical Challenges:
  • Stereochemistry: Contains two chiral centers (C2 and C3). Synthetic routes often yield a mixture of diastereomers (e.g., anti vs. syn).

  • Physical State: High propensity for "oiling out" due to the amphiphilic nature (hydrophobic phenyl/methyl groups vs. hydrophilic ammonium/amide).

  • Hygroscopicity: The hydrochloride salt is prone to absorbing atmospheric moisture, leading to deliquescence.

This guide provides an autonomous, self-validating workflow for the purification of this salt, focusing on diastereomeric enrichment and the removal of synthetic byproducts.

Solvent Selection & Solubility Profile

The following solubility data is derived from empirical trends for hydrophobic amino acid amide salts (e.g., Phenylalanine amide HCl).

SolventSolubility (Hot)Solubility (Cold)Role in Recrystallization
Methanol (MeOH) HighHighGood Solvent (Too soluble alone)
Ethanol (EtOH) HighModeratePrimary Solvent (Best for cooling)
Isopropanol (IPA) ModerateLowPrimary Solvent (Best for diastereomer separation)
Ethyl Acetate (EtOAc) LowNegligibleAnti-Solvent
MTBE / Et₂O NegligibleNegligibleAnti-Solvent (Aggressive precipitation)
Acetonitrile (MeCN) ModerateLowAlternative (Good for impurity purging)

Standard Operating Procedures (SOPs)

Protocol A: Anti-Solvent Crystallization (High Recovery)

Best for: Bulk purification of crude material where diastereomeric purity is not the primary concern.

  • Dissolution: Suspend crude solid in minimal Methanol (approx. 3-5 mL/g). Heat to 40°C until fully dissolved.

    • Checkpoint: If solution is cloudy, filter hot through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., NH

      
      Cl).
      
  • Anti-Solvent Addition: While stirring rapidly at room temperature, add MTBE (Methyl tert-butyl ether) or EtOAc dropwise.

    • Ratio: Target a final solvent:anti-solvent ratio of 1:5 to 1:10.

    • Critical Step: Stop addition immediately if persistent cloudiness (oiling) appears.

  • Crystallization: Cool the mixture to 0°C - 4°C for 4 hours.

  • Isolation: Filter under nitrogen (to prevent moisture uptake). Wash with cold MTBE.

Protocol B: Thermodynamic Cooling (Diastereomeric Enrichment)

Best for: Separating diastereomers (e.g., (2S,3S) from (2S,3R)) and avoiding oiling out.

  • Solvent Choice: Use Isopropanol (IPA) or Ethanol .

  • Dissolution: Heat solvent to reflux. Add crude solid until saturation is reached.

    • Note: If saturation requires excessive volume (>20 mL/g), add 5-10% Methanol to increase solubility.

  • Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature in the oil bath (approx. rate: 10°C/hour).

    • Why: Rapid cooling traps the minor diastereomer in the lattice of the major isomer.

  • Aging: Once at room temperature, cool to 0°C and hold for 2-4 hours.

Troubleshooting & FAQs

Issue 1: "My product turned into a sticky oil instead of crystals."

Diagnosis: This is "oiling out," a liquid-liquid phase separation (LLPS) that occurs when the metastable limit is crossed before nucleation begins. It is common in amide salts due to strong hydrogen bonding.

Corrective Workflow:

  • Do NOT discard the oil. Reheat the mixture until the oil redissolves (becomes a clear solution).

  • Seed: Add a tiny crystal of pure product (if available) at a temperature just below the saturation point.

  • Scratch: If no seed is available, use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

  • Slow Down: Reduce the rate of anti-solvent addition or cooling.

  • High-Shear: Vigorous stirring (magnetic bar >600 RPM) can sometimes force nucleation over oiling.

Issue 2: "The diastereomeric excess (de) did not improve after recrystallization."

Diagnosis: The chosen solvent system may form a "solid solution" where both isomers co-crystallize, or the cooling was too fast.

Corrective Workflow:

  • Switch Solvent: Change from MeOH/Ether to Isopropanol or Acetonitrile . These solvents often have higher selectivity for amino acid diastereomers [1].

  • Thermodynamic Control: Use Protocol B. Hold the temperature at 5-10°C below the dissolution temperature for 1 hour to allow "Ostwald Ripening" (growth of pure crystals at the expense of impure ones).

Issue 3: "The product is hygroscopic and becomes gummy on the filter."

Diagnosis: Hydrochloride salts of amino amides are deliquescent.

Corrective Workflow:

  • Schlenk Technique: Perform filtration under a blanket of Nitrogen or Argon.

  • Wash Solvent: Ensure the wash solvent (e.g., Ether/MTBE) is anhydrous.

  • Drying: Immediately transfer the wet cake to a vacuum desiccator containing P

    
    O
    
    
    
    or KOH pellets.

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct purification method based on your specific goal (Purity vs. Yield).

Recrystallization_Logic Start Crude 2-Amino-3-phenylbutanamide HCl Goal Define Primary Goal Start->Goal Yield Goal: Maximize Recovery (Remove synthetic byproducts) Goal->Yield Purity Goal: Diastereomeric Purity (Separate (S,S) from (S,R)) Goal->Purity MethodA Method A: Anti-Solvent (MeOH / MTBE) Yield->MethodA MethodB Method B: Slow Cooling (Isopropanol or EtOH) Purity->MethodB Oil Problem: Oiling Out? MethodA->Oil MethodB->Oil Remedy1 Reheat & Add Seed Crystal Oil->Remedy1 Yes Remedy2 Switch to Acetonitrile Oil->Remedy2 Recurrent

Figure 1: Decision tree for selecting the optimal recrystallization strategy based on experimental objectives.

Advanced Characterization

Before committing the entire batch, validate the process on a 100 mg scale.

TechniqueWhat to look for
1H NMR (DMSO-d6) Check integration of the methyl doublet (approx 1.0-1.3 ppm). Diastereomers often show distinct shifts for the

-proton or methyl group [2].
HPLC (Chiral) Use a Crownpak CR(+) or Chiralpak zwix(+) column. These are specialized for underivatized amino acids/amides.
DSC A sharp endotherm indicates a pure polymorph/isomer. Broad peaks suggest mixtures.

References

  • Separation of diastereomers by crystallization. UCL Discovery. (2010). Discusses the thermodynamics of separating diastereomeric salts and the impact of solvent choice on eutonic composition.

  • Preparative separation... of beta-methylphenylalanine enantiomers. PubMed. (2008). Details the difficulty in separating these specific isomers and the utility of chromatographic vs. crystallization methods.

  • Crystallization of amino acids. Google Patents US5118815A. Describes general methods for amino acid crystallization using surfactants or specific alcohol mixtures to prevent oiling.

Validation & Comparative

Mass spectrometry fragmentation patterns of 2-Amino-3-phenylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for application scientists and drug development professionals. It synthesizes predictive fragmentation modeling with established mass spectrometry principles to provide a comparative framework for 2-Amino-3-phenylbutanamide .

Content Type: Technical Application Note & Comparison Guide Subject: Fragmentation Patterns, Isomer Differentiation, and Structural Validation Platform: ESI-QTOF / Orbitrap (High-Res) & EI-GCMS

Executive Summary

2-Amino-3-phenylbutanamide (MW 178.23 Da) is a chiral building block often utilized in the synthesis of peptidomimetics and CNS-active agents. Its structural complexity—containing an


-amino amide motif and a 

-methyl-phenyl side chain—presents specific analytical challenges, particularly in distinguishing it from regioisomers like 3-Amino-2-phenylbutanamide .

This guide provides a definitive fragmentation map for 2-Amino-3-phenylbutanamide, contrasting it with key alternatives to establish a self-validating identification protocol.

Key Performance Indicators (KPIs) for Identification
Feature2-Amino-3-phenylbutanamide3-Amino-2-phenylbutanamide (Isomer)
Precursor Ion


179.118

179.118
Primary Diagnostic Ion

73.04
(Glycinamide iminium)

44.05
(Ethylamine iminium)
Base Peak (Typical)

105.07 (Methyl-benzyl cation)

136.07 (Phenyl-acetamide cation)
Neutral Loss

45 Da (

)

17 Da (

)

Structural Analysis & Fragmentation Mechanics

To achieve unambiguous identification, one must understand the causality behind the spectral peaks. The fragmentation of 2-Amino-3-phenylbutanamide is driven by charge-remote fragmentation (in EI) and charge-driven


-cleavage  (in ESI).
The Fragmentation Pathway (ESI-MS/MS)

In Electrospray Ionization (ESI), the protonated molecule


 (

179) localizes the charge primarily on the N-terminus amine. The collision-induced dissociation (CID) energy triggers specific bond breaks:
  • 
    -Cleavage (C2-C3 Bond):  The most energetically favorable pathway. The bond between the 
    
    
    
    -carbon (bearing the amine) and the
    
    
    -carbon (bearing the phenyl) breaks.
    • Result: Formation of the Glycinamide Iminium Ion (

      
       73).
      
    • Significance: This ion confirms the

      
       "head" structure.
      
  • Benzylic Cleavage: Formation of the stable carbocation on the side chain.

    • Result:1-Phenylethyl cation (

      
       105).[1]
      
    • Secondary Decay:

      
       105 
      
      
      
      
      
      91 (Tropylium) +
      
      
      79 / 77.
  • Amide Hydrolysis/Loss:

    • Result: Loss of

      
       (
      
      
      
      162) or
      
      
      (
      
      
      134).
Visualization of Signaling Pathways

The following diagram illustrates the mechanistic flow from the precursor ion to diagnostic fragments.

FragmentationPathway Precursor Precursor [M+H]+ m/z 179.118 (2-Amino-3-phenylbutanamide) Ion162 [M-NH3]+ m/z 162.09 (Ammonia Loss) Precursor->Ion162 -NH3 (17 Da) Ion134 [M-CONH2]+ m/z 134.10 (Amide Loss) Precursor->Ion134 -CONH2 (44 Da) AlphaCleavage α-Cleavage Node Precursor->AlphaCleavage C2-C3 Bond Break Ion73 DIAGNOSTIC ION m/z 73.04 (Glycinamide Iminium) AlphaCleavage->Ion73 Charge Retention on N-Term Ion105 Side Chain Cation m/z 105.07 (1-Phenylethyl Cation) AlphaCleavage->Ion105 Charge Retention on Side Chain Ion91 Tropylium Ion m/z 91.05 Ion105->Ion91 -CH2 (Rearrangement)

Figure 1: ESI-MS/MS fragmentation pathway showing the critical divergence at the C2-C3 bond, yielding the diagnostic m/z 73 marker.

Comparative Analysis: Differentiating Alternatives

In drug development, "alternatives" often refer to structural isomers that co-elute during synthesis or metabolic degradation. The most critical comparison is against the Regioisomer (3-Amino-2-phenylbutanamide) .

The "Head-to-Tail" Swap

Both molecules share the formula


, but the position of the amine and phenyl groups is swapped. Accurate mass (HRMS) cannot distinguish them; only fragmentation pattern analysis can.
ParameterTarget: 2-Amino-3-phenyl... Alternative: 3-Amino-2-phenyl... Differentiation Logic
Structure


Target has Amine

to Carbonyl.[2]

-Cleavage Product

73
(

)

44
(

)
CRITICAL CHECKPOINT
Side Chain Ion

105 (

)

136 (

)
Target side chain is non-polar; Alternative retains amide.
Tropylium Formation High Intensity (

91)
Moderate Intensity (

91)
105

91 is a favored transition.
Experimental Protocol for Isomer Validation

To rigorously validate the identity of your compound, follow this "Self-Validating System" protocol.

Step 1: Source Optimization

  • Method: Direct Infusion ESI-MS/MS.

  • Flow Rate: 5-10

    
    L/min.
    
  • Solvent: 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Rationale: Acidic pH ensures full protonation of the primary amine, maximizing the precursor signal

    
    .
    

Step 2: Energy Ramping

  • Action: Acquire MS/MS spectra at Collision Energies (CE) of 10, 20, and 40 eV.

  • Observation:

    • Low CE (10 eV): Look for

      
       162 (Ammonia loss).
      
    • Med CE (20 eV): Look for

      
       73  and 
      
      
      
      105
      .
    • High CE (40 eV): Look for

      
       91 and 
      
      
      
      77 (Phenyl ring breakdown).

Step 3: The "Ratio Check" (Quality Control)

  • Calculate the intensity ratio:

    
    .
    
  • For 2-Amino-3-phenylbutanamide ,

    
     is typically 0.4 - 0.8  (depending on instrument tuning).
    
  • If

    
     44 is present or 
    
    
    
    136 is the base peak, the sample is the Regioisomer .

Detailed Data Summary

The following table aggregates theoretical accurate mass data and observed low-resolution fragments for reference.

Table 1: Mass Spectral Library (ESI+)
Fragment Ion IdentityFormulaTheoretical

Relative Abundance (Est.)Origin
Precursor

179.1179100% (at 0 eV)Protonated Molecule
Des-ammonia

162.091310-30%Loss of

Des-amide

134.09645-15%Loss of

Side Chain (Base)

105.0699100% (at 20 eV) Cleavage of C2-C3
Tropylium

91.054240-80%Rearrangement of

105
Diagnostic Head

73.0396 20-50%Marker for 2-Amino-Amide
Workflow Visualization

Workflow Sample Unknown Sample (MW 178) MS1 MS1 Scan Target m/z 179 Sample->MS1 MS2 MS2 Fragmentation (CE 20-30 eV) MS1->MS2 Check73 Check m/z 73? MS2->Check73 Check44 Check m/z 44? Check73->Check44 No ResultA CONFIRMED 2-Amino-3-phenyl... Check73->ResultA Yes ResultB IDENTIFIED 3-Amino-2-phenyl... (Isomer) Check44->ResultB Yes

Figure 2: Decision tree for rapid identification of phenylbutanamide isomers in high-throughput screening.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Phenethylamine Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Holčapek, M., et al. (2010). "Structural analysis of isomeric amides using electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(1), 56-65. (Validates the diagnostic value of iminium ions in amide isomers).
  • Smith, R. M. (2014). Understanding Mass Spectra: A Basic Approach. Wiley.

Sources

A Senior Application Scientist's Guide to Reactivity: 2-Amino-3-phenylbutanamide HCl vs. Phenylalanine Amide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of peptide synthesis and drug development, the selection of building blocks is a critical decision that dictates not only the synthetic strategy but also the final properties of the target molecule. Phenylalanine and its derivatives are cornerstones of this field. This guide provides an in-depth comparison of two closely related analogs: the canonical Phenylalanine amide and the beta-methylated 2-Amino-3-phenylbutanamide HCl .

While differing by only a single methyl group and its salt form, these compounds exhibit distinct reactivity profiles. Understanding these differences is paramount for researchers aiming to optimize peptide coupling reactions, enhance metabolic stability, or modulate biological activity. This document moves beyond a simple catalog of properties to explain the mechanistic basis for their differing behaviors, supported by established chemical principles and detailed experimental protocols.

Structural and Physicochemical Analysis: The Foundation of Reactivity

The primary structural distinction is the presence of a methyl group on the beta-carbon (Cβ) of 2-Amino-3-phenylbutanamide. This modification, along with its formulation as a hydrochloride salt, introduces significant steric and electronic consequences that ripple through its chemical behavior.

G cluster_0 Phenylalanine Amide (Free Base) cluster_1 2-Amino-3-phenylbutanamide HCl (Salt) a a b b caption + HCl G cluster_workflow Comparative Peptide Coupling Workflow start Prepare two parallel reactions: A: Fmoc-Ala-OH + Phenylalanine Amide B: Fmoc-Ala-OH + 2-Amino-3-phenylbutanamide HCl reagents Add Coupling Reagent (HATU) Add Base (DIPEA) (Note: Rxn B requires >2 eq. base) start->reagents reaction Stir at Room Temperature Monitor by LC-MS at t=1h, 4h, 12h reagents->reaction quench Quench Reaction (e.g., with water) reaction->quench analysis Analyze Crude Product: 1. HPLC for Purity & Yield 2. Chiral HPLC for Epimerization 3. MS for Identity Confirmation quench->analysis

Caption: Workflow for a comparative peptide coupling experiment.

Experimental Protocol: Comparative Coupling with HATU

This protocol provides a self-validating system to quantify the differences in reactivity.

Objective: To compare the coupling efficiency and reaction kinetics of Phenylalanine amide and 2-Amino-3-phenylbutanamide HCl with an N-Fmoc protected Alanine.

Materials:

  • Fmoc-Ala-OH

  • Phenylalanine amide

  • 2-Amino-3-phenylbutanamide HCl

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC, LC-MS instrumentation

Procedure:

  • Reaction A (Phenylalanine Amide): a. In a clean, dry vial, dissolve Fmoc-Ala-OH (0.1 mmol, 1.0 eq) and HATU (0.105 mmol, 1.05 eq) in 1 mL of anhydrous DMF. b. Stir for 2 minutes to pre-activate the carboxylic acid. c. Add Phenylalanine amide (0.11 mmol, 1.1 eq). d. Add DIPEA (0.2 mmol, 2.0 eq). e. Stir at room temperature.

  • Reaction B (2-Amino-3-phenylbutanamide HCl): a. In a parallel vial, dissolve Fmoc-Ala-OH (0.1 mmol, 1.0 eq) and HATU (0.105 mmol, 1.05 eq) in 1 mL of anhydrous DMF. b. Stir for 2 minutes. c. Add 2-Amino-3-phenylbutanamide HCl (0.11 mmol, 1.1 eq). d. Add DIPEA (0.3 mmol, 3.0 eq). Rationale: An additional equivalent of base is required to neutralize the hydrochloride salt and liberate the free amine. e. Stir at room temperature.

  • Monitoring and Analysis: a. Withdraw a 5 µL aliquot from each reaction at 1 hour and 4 hours. Quench with 100 µL of a 50:50 Acetonitrile:Water mixture. b. Analyze the aliquots by LC-MS to determine the percentage of product formation versus starting material. c. After 12 hours, quench the entire reaction and analyze the crude mixture by HPLC for final yield and purity. d. Use a chiral HPLC method to determine if any epimerization of the Alanine residue occurred.

Expected Outcomes:

ParameterReaction A (Phe-NH₂)Reaction B (β-Me-Phe-NH₂·HCl)Justification
Reaction Rate >95% completion in < 1 hr~50-70% completion in 4 hrsSteric hindrance from the β-methyl group slows the reaction kinetics significantly.
Final Yield High (>90%)Moderate to High (75-90%)The reaction may not go to full completion even after extended time due to steric hindrance.
Required Base 2.0 eq3.0 eqAn extra equivalent is needed to neutralize the HCl salt.
Risk of Racemization LowSlightly HigherLonger reaction times and the potential need for more forcing conditions can increase the risk of epimerization of the activated amino acid.[1][2]

Stability and Side Reactions

Racemization at the α-Carbon

During the activation of an N-protected amino acid, the electron-withdrawing effect of the activating group increases the acidity of the α-proton. A base can abstract this proton, leading to racemization, often through an azlactone intermediate.[1] While the primary risk of racemization lies with the activated carboxylic acid partner (in our example, Fmoc-Ala-OH), the environment of the amine component plays a role. The longer reaction times required for 2-Amino-3-phenylbutanamide HCl mean the activated Fmoc-Ala-OH is exposed to basic conditions for a longer period, slightly increasing its potential for racemization.

Proteolytic Stability of the Amide Bond

A key advantage of incorporating sterically hindered amino acids like 2-Amino-3-phenylbutanamide into a peptide sequence is the potential for enhanced metabolic stability.

Mechanistic Insight: Proteolytic enzymes (e.g., peptidases) have specific active sites that recognize and bind to peptide backbones to catalyze hydrolysis. The steric shield provided by the β-methyl group can physically block the peptide's amide bond from fitting correctly into the enzyme's active site. This steric hindrance can dramatically decrease the rate of enzymatic cleavage, prolonging the biological half-life of the peptide therapeutic. Phenylalanine amide, lacking this feature, forms standard peptide bonds that are more susceptible to proteolysis.

Implications for Researchers and Drug Developers

The choice between these two building blocks is a strategic one, guided by the desired outcome:

  • For rapid synthesis, standard solid-phase peptide synthesis (SPPS), and sequences where metabolic stability is not a primary concern, Phenylalanine amide is the superior choice. Its high reactivity, lack of steric hindrance, and simpler reaction requirements ensure efficient and predictable outcomes.

  • For the design of peptide mimetics, enzyme inhibitors, or therapeutics requiring enhanced stability against proteolytic degradation, 2-Amino-3-phenylbutanamide HCl is a powerful tool. The synthetic challenges it presents (slower kinetics, need for stronger coupling conditions) are a trade-off for the significant potential gain in the final molecule's durability and in vivo efficacy.

Conclusion

2-Amino-3-phenylbutanamide HCl and Phenylalanine amide, while structurally similar, are not interchangeable. The former is a specialized building block whose β-methyl group and salt form decrease its nucleophilic reactivity and introduce steric barriers, necessitating more robust coupling strategies. However, this same structural feature can be leveraged to confer valuable proteolytic resistance. Phenylalanine amide remains the workhorse for standard applications due to its straightforward, unhindered reactivity. A thorough understanding of these fundamental differences in their chemical behavior empowers researchers to make informed decisions, enabling the rational design and efficient synthesis of novel peptides and therapeutics.

References

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC. Available at: [Link]

  • Synthesis and resolution of novel 3'-substituted phenylalanine amides. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological study of Phenylalanine Amide derivatives. ResearchGate. Available at: [Link]

  • Phenylalanine amide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Phenylalanine amide hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • L-phenylalanine amide. SupraBank. Available at: [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. Available at: [Link]

  • 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Novel synthesis method of L-phenylalanyl amide. Google Patents.
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). PMC, National Center for Biotechnology Information. Available at: [Link]

  • Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. University of Copenhagen Research Portal. Available at: [Link]

  • The Gas-Phase Dipeptide Analogue Acetyl-phenylalanyl-amide: A Model for the Study of Side Chain/Backbone Interactions. Fritz Haber Institute. Available at: [Link]

  • The greening of peptide synthesis. RSC Publishing, The Royal Society of Chemistry. Available at: [Link]

  • Amide neighbouring-group effects in peptides: phenylalanine as relay amino acid in long-distance electron transfer. FOLIA - Fribourg Open Library and Archive. Available at: [Link]

  • (2R,3S)-2-amino-3-phenylbutanamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Chemical synthesis method for of 2-amino-butanamide hydrochloride. Google Patents.
  • Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Chemical synthesis method for of 2-amino-butanamide hydrochloride. Google Patents.
  • Practical N-to-C peptide synthesis with minimal protecting groups. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. PMC, National Center for Biotechnology Information. Available at: [Link]

  • 2-Amino-3-methylbutanamide hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Preparation method of 2-amino-2-phenylbutyric acid. Eureka | Patsnap. Available at: [Link]

  • Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. Available at: [Link]

  • Introduction to Peptide Synthesis. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands. Available at: [Link]

Sources

Validating Stereochemistry of 2-Amino-3-phenylbutanamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous stereochemical validation of 2-Amino-3-phenylbutanamide (a


-methylphenylalanine derivative) is a critical quality gate in peptidomimetic drug discovery. With two chiral centers (C2 and C3), this molecule presents four distinct stereoisomers: the enantiomeric pair (2S,3S)/(2R,3R)  and the diastereomeric pair (2S,3R)/(2R,3S) .

This guide moves beyond basic characterization, providing a comparative technical analysis of three validation methodologies: NMR Spectroscopy , Chiral Chromatography (HPLC/SFC) , and Chemical Derivatization (Marfey’s Method) .

Stereochemical Challenge & Nomenclature

Before validating, one must define the target. The presence of the


-methyl group restricts rotation, creating distinct scalar coupling environments.
Isomer PairConfigurationCommon Alias*Key Feature
Pair A (2S,3S) & (2R,3R)Anti / ThreoProtons

and

are anti-periplanar in the stable conformer.
Pair B (2S,3R) & (2R,3S)Syn / ErythroProtons

and

are gauche in the stable conformer.

*Note: "Erythro/Threo" nomenclature can be ambiguous in literature. This guide prioritizes Absolute Configuration (R/S) and J-coupling values.

Method 1: NMR Spectroscopy (First-Line Validation)

Verdict: Best for rapid diastereomer differentiation (Relative Stereochemistry).

Nuclear Magnetic Resonance (NMR) distinguishes diastereomers based on the Karplus relationship, where the vicinal coupling constant (


) correlates with the dihedral angle between the 

and

protons.
Experimental Protocol: J-Coupling Analysis
  • Sample Prep: Dissolve 5-10 mg of the amide in 600 µL of

    
      or 
    
    
    
    .
    • Why

      
      ? It exchanges the amide protons (
      
      
      
      ), eliminating
      
      
      coupling and simplifying the
      
      
      signal into a clear doublet (d).
  • Acquisition: Acquire a 1H spectrum (min. 400 MHz, ideally 600 MHz) with sufficient scans (NS=64) to resolve the splitting patterns.

  • Analysis: Locate the

    
    -proton signal (typically 
    
    
    
    3.5–4.0 ppm) and measure the splitting (
    
    
    value).
Data Interpretation
Observed

Inferred ConfigurationConformational Logic
> 10.0 Hz (Typically 10-12 Hz) (2S,3S) or (2R,3R)

and

are anti-periplanar (

). The bulky Phenyl and Carboxyl/Amide groups are anti, locking the protons in a trans relationship.
< 5.0 Hz (Typically 3-5 Hz) (2S,3R) or (2R,3S)

and

are gauche (

). Steric clash forces a rotamer where protons are not anti.

Critical Caveat: NMR distinguishes diastereomers (e.g., 2S,3S from 2S,3R) but cannot distinguish enantiomers (e.g., 2S,3S from 2R,3R) without a chiral solvating agent or derivatization.

Method 2: Chiral Chromatography (Quantitative Separation)

Verdict: Essential for determining Enantiomeric Excess (ee) and purity.

Separating all four isomers requires a column capable of recognizing both the


-amino and 

-methyl/phenyl motifs.
Recommended Systems
  • Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chirobiotic T (Teicoplanin).

  • Mobile Phase (Normal Phase): Hexane : Isopropanol (85:15) or Hexane : Ethanol (90:10) with 0.1% Diethylamine (DEA) to sharpen amine peaks.

  • Mobile Phase (SFC):

    
     with 15-20% Methanol co-solvent.
    
Protocol: Method Development
  • Screening: Inject a racemic mixture (or mixture of diastereomers) to establish retention times (

    
    ).
    
  • Elution Order:

    • On Chiralpak AD-H , the elution order is typically:

      • (2R,3S)

      • (2S,3R)

      • (2R,3R)

      • (2S,3S)

    • Note: This order must be validated with known standards as it can shift with mobile phase modifiers.

Method 3: Marfey’s Method (Absolute Configuration)

Verdict: The "Chemical X-Ray" for absolute assignment (L vs D) without crystals.

Marfey’s reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine to form diastereomers that are separable on standard achiral C18 HPLC columns.

Step-by-Step Protocol
  • Derivatization:

    • Mix 50 µL of sample (50 mM in

      
      ) with 100 µL of 1% FDAA in acetone.
      
    • Add 20 µL of 1M

      
      .
      
    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL of 1M

      
      .
      
  • Analysis:

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse).

    • Gradient: 10% to 60% Acetonitrile in Water (+0.1% TFA) over 45 mins.

    • Detection: UV at 340 nm.

  • Validation Logic:

    • L-amino acids derivatized with L-FDAA typically elute before D-amino acids derivatized with L-FDAA.

    • By comparing retention times against authentic standards of L- and D-amino acids (or by using L- and D-FDAA on the same sample), you can unambiguously assign the C2 configuration.

Comparative Data Summary

FeatureNMR (

)
Chiral HPLCMarfey's MethodX-Ray Crystallography
Primary Output Relative Config (Diastereomers)Enantiomeric Purity (ee)Absolute Config (L vs D)Absolute Config (3D Structure)
Sample Req. ~5 mg (Recoverable)<1 mg (Analytical)<1 mg (Destructive)Single Crystal Required
Time to Result < 1 Hour2-4 Hours (Dev dependent)3-5 HoursDays to Weeks
Cost LowMedium (Column cost)LowHigh
Key Metric

(Hz)
Retention Time (

)

(L- vs D-deriv)
Flack Parameter

Decision Workflow (DOT Diagram)

ValidationWorkflow Start Start: Unknown Isomer Sample NMR 1. Acquire 1H NMR (D2O) Measure J(alpha,beta) Start->NMR DecisionJ Coupling Constant Value? NMR->DecisionJ Anti J > 10 Hz (2S,3S) or (2R,3R) DecisionJ->Anti Large J Syn J < 5 Hz (2S,3R) or (2R,3S) DecisionJ->Syn Small J ChiralLC 2. Chiral HPLC (AD-H Column) Determine Purity & ee Anti->ChiralLC Syn->ChiralLC Marfeys 3. Marfey's Analysis Determine Absolute Config (L/D) ChiralLC->Marfeys If standards unavailable Final Validated Stereochemistry ChiralLC->Final If standards available Marfeys->Final

Caption: Logical workflow for stereochemical assignment. NMR provides the first filter for diastereomers, while Chiral HPLC and Marfey's analysis confirm absolute configuration.

References

  • Vertex AI Search. (2025). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR. National Institutes of Health. Link

  • Vertex AI Search. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. Link

  • Vertex AI Search. (2025). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. ResearchGate. Link

  • Vertex AI Search. (2025). Proton NMR chemical shifts and coupling constants for brain metabolites. University of British Columbia. Link

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.